6-Methoxyquinoline
CAS No.: 5263-87-6
Cat. No.: VC20767227
Molecular Formula: C10H9NO
Molecular Weight: 159.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5263-87-6 |
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Molecular Formula | C10H9NO |
Molecular Weight | 159.18 g/mol |
IUPAC Name | 6-methoxyquinoline |
Standard InChI | InChI=1S/C10H9NO/c1-12-9-4-5-10-8(7-9)3-2-6-11-10/h2-7H,1H3 |
Standard InChI Key | HFDLDPJYCIEXJP-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)N=CC=C2 |
Canonical SMILES | COC1=CC2=C(C=C1)N=CC=C2 |
Boiling Point | 306.0 °C |
Melting Point | 26.5 °C |
6-Methoxyquinoline (CAS 5263-87-6) is a heterocyclic organic compound featuring a quinoline backbone substituted with a methoxy group at the 6-position. It serves as a versatile intermediate in organic synthesis and exhibits diverse applications in pharmaceuticals, materials science, and biochemical research. Below is a structured analysis of its properties, synthesis, and applications, supported by peer-reviewed data.
Synthesis Methods
6-Methoxyquinoline is synthesized via cyclization reactions. A common route involves:
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Skraup Reaction: Reacting p-anisidine with 1,3-propanediol in the presence of a transition metal catalyst (e.g., Cu or Zn) under oxygen at 150°C for 12 hours, yielding 72% product .
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Doebner Modification: Condensing benzaldehyde derivatives with pyruvic acid and p-anisidine in ethanol, followed by reflux .
Pharmaceutical Development
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Anticancer Agents: Cu(II) and Zn(II) complexes of 6-methoxyquinoline show cytotoxic activity against A549 lung carcinoma cells (IC₅₀ = 57.9 µM for Cu complex). These complexes induce oxidative stress, DNA damage, and apoptosis .
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P-Glycoprotein Inhibition: 6-Methoxy-2-arylquinoline derivatives enhance drug retention in multidrug-resistant cancer cells by inhibiting P-gp efflux pumps, outperforming verapamil by 1.3–2.1-fold .
Complex | IC₅₀ (µM) | Mechanism of Action | Source |
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Cu(6MQ) | 57.9 | Oxidative stress, G2/M arrest | |
Zn(6MQ) | 187.3 | S-phase arrest, necrosis |
Fluorescent Probes
The compound acts as a ligand for fluorescent zinc sensors and chlorine detectors due to its electron-rich quinoline core, enabling real-time cellular imaging .
Material Science
6-Methoxyquinoline derivatives are explored in organic light-emitting diodes (OLEDs) and cobalt-based single-ion magnets for advanced electronics .
Future Research Directions
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